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Compound of Interest

Compound Name: (2-Morpholin-4-ylbutyl)amine

Cat. No.: B1284681

Product Name: Morfobutamine (Hypothetical Name for (2-Morpholin-4-ylbutyl)amine)

Cat. No.: CS-XXXXX

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of
numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2]
[3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime
target for therapeutic intervention.[4][5] Morfobutamine ((2-Morpholin-4-ylbutyl)amine) is a
novel, cell-permeable small molecule designed as a chemical probe to investigate the
intricacies of PI3K signaling. Its morpholine scaffold is a common feature in many kinase
inhibitors, contributing to favorable pharmacokinetic properties.[6] These application notes
provide a comprehensive guide for researchers, scientists, and drug development
professionals on the use of Morfobutamine to study the PI3K/Akt pathway.

Mechanism of Action

Morfobutamine is a potent and selective ATP-competitive inhibitor of Class | PI3K isoforms. By
binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of
phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
This blockade of PIP3 production inhibits the recruitment and subsequent phosphorylation of
Akt at Thr308 and Ser473, leading to the downregulation of the entire downstream signaling
cascade.[7]
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Data Presentation

The inhibitory activity of Morfobutamine was assessed through in vitro kinase assays and cell-
based assays. The data presented below illustrates its potency and selectivity against various
PI3K isoforms and its effect on a cancer cell line.

Parameter Morfobutamine Alpelisib (Control)
IC50 vs. PI3Ka (nM) 25 5

IC50 vs. PI3KB (nM) 150 250

IC50 vs. PI3K3 (M) 80 270

IC50 vs. PI3Ky (nM) 120 1,200

MCF-7 Cell Viability (GI50, uM) 1.5 0.5

Table 1: Hypothetical inhibitory
activity and cell viability data
for Morfobutamine compared
to the known PI3Ka inhibitor,
Alpelisib. IC50 values
represent the concentration
required for 50% inhibition of
kinase activity. GI50
represents the concentration
for 50% growth inhibition.
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Caption: PI3K/Akt Signaling Pathway Inhibition by Morfobutamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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